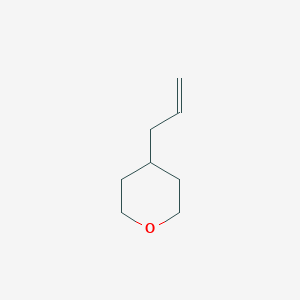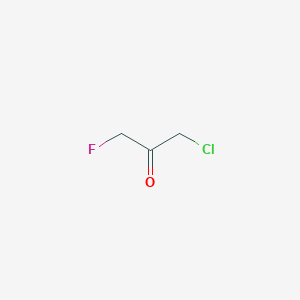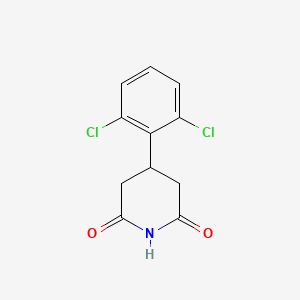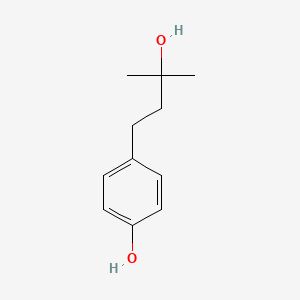
4-(3-hydroxy-3-methylbutyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-hydroxy-3-methylbutyl)phenol is an organic compound with the molecular formula C11H16O2. It is also known by other names such as this compound. This compound is characterized by the presence of a benzene ring substituted with a hydroxy group and a dimethylated propanol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-hydroxy-3-methylbutyl)phenol can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-3-buten-2-ol with phenol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxy-3-methylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce different alcohols.
Scientific Research Applications
4-(3-hydroxy-3-methylbutyl)phenol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the benzene ring can engage in π-π interactions. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanol, 4-hydroxy-3-methoxy-: This compound has a methoxy group in addition to the hydroxy group, which can alter its chemical properties and reactivity.
Benzenepropanoic acid, 4-hydroxy-: This compound contains a carboxylic acid group instead of the propanol side chain, leading to different chemical behavior and applications.
Uniqueness
4-(3-hydroxy-3-methylbutyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
4237-73-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,12-13H,7-8H2,1-2H3 |
InChI Key |
BGHHDJUQYBAXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


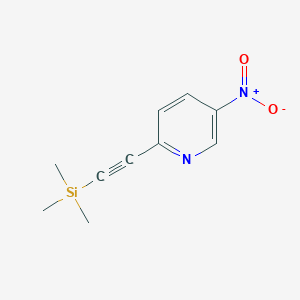
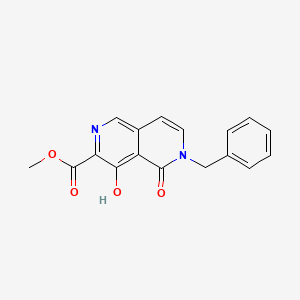
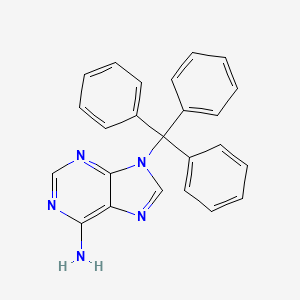
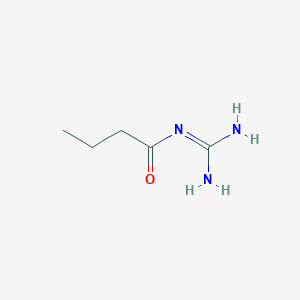
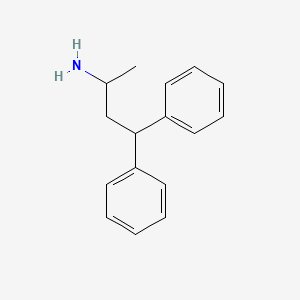
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methanone](/img/structure/B8805303.png)
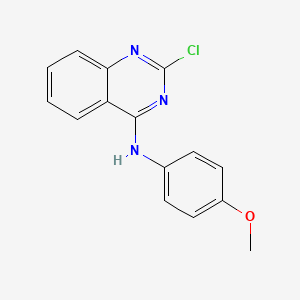
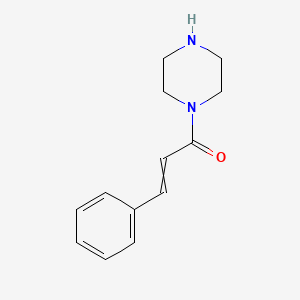
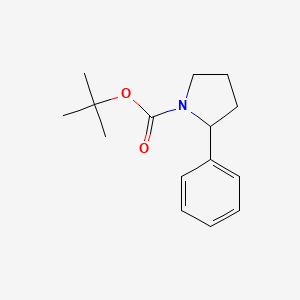
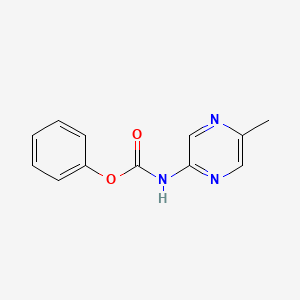
![tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B8805355.png)
